6-Bromo-3-iodo-2-methoxy-4-methylpyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

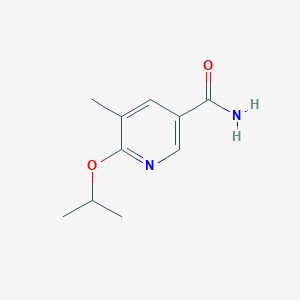

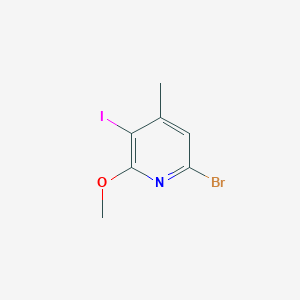

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a chemical compound with the molecular formula C7H7BrINO . It is a solid substance and is used in various chemical reactions .

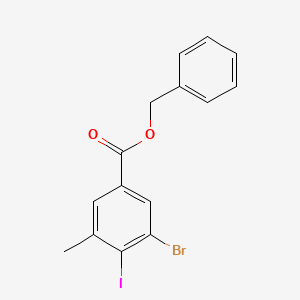

Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-2-methoxy-4-methylpyridine consists of a pyridine ring which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring has three substituents: a bromo group at the 6th position, an iodo group at the 3rd position, and a methoxy group at the 2nd position. There is also a methyl group attached to the 4th position .Physical And Chemical Properties Analysis

6-Bromo-3-iodo-2-methoxy-4-methylpyridine is a solid substance . It has a molecular weight of 327.95 g/mol .Wissenschaftliche Forschungsanwendungen

Intermediate for Cholinergic Drugs

6-Bromo-3-iodo-2-methoxy-4-methylpyridine can serve as an important intermediate in the synthesis of cholinergic drugs . These drugs are used to treat gastrointestinal diseases .

Synthesis of Oxazolidinone Derivatives

This compound can participate in the synthesis of oxazolidinone derivatives . These derivatives can act as modulators of mGluR5, a type of glutamate receptor .

Protodeboronation of Pinacol Boronic Esters

In the field of organic synthesis, 6-Bromo-3-iodo-2-methoxy-4-methylpyridine can be involved in the protodeboronation of pinacol boronic esters . This process is a part of a formal anti-Markovnikov alkene hydromethylation .

Total Synthesis of Ocular Age Pigment A2-E

2-Bromo-4-methylpyridine, a similar compound, has been used in the total synthesis of ocular age pigment A2-E . It’s plausible that 6-Bromo-3-iodo-2-methoxy-4-methylpyridine could be used in a similar manner.

Preparation of Methoxy-2-(2-pyridyl)indoles

2-Bromo-4-methylpyridine has also been used in the preparation of methoxy-2-(2-pyridyl)indoles . Again, it’s plausible that 6-Bromo-3-iodo-2-methoxy-4-methylpyridine could be used in a similar manner.

Grignard Reaction

The compound could potentially be involved in the Grignard reaction . This reaction is a key method for forming carbon-carbon bonds in organic chemistry .

Safety and Hazards

The safety information for 6-Bromo-3-iodo-2-methoxy-4-methylpyridine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .

Eigenschaften

IUPAC Name |

6-bromo-3-iodo-2-methoxy-4-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrINO/c1-4-3-5(8)10-7(11-2)6(4)9/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZCSZZNFUYZAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1I)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrINO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3-iodo-2-methoxy-4-methylpyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.